Pimagedine hemisulfate hemihydrate
CAS No.: 5959-63-7
Cat. No.: VC11733648
Molecular Formula: C2H16N8O5S
Molecular Weight: 264.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5959-63-7 |
|---|---|
| Molecular Formula | C2H16N8O5S |
| Molecular Weight | 264.27 g/mol |
| IUPAC Name | 2-aminoguanidine;sulfuric acid;hydrate |
| Standard InChI | InChI=1S/2CH6N4.H2O4S.H2O/c2*2-1(3)5-4;1-5(2,3)4;/h2*4H2,(H4,2,3,5);(H2,1,2,3,4);1H2 |
| Standard InChI Key | QZGJQDYPEHOKPI-UHFFFAOYSA-N |
| SMILES | C(=NN)(N)N.C(=NN)(N)N.O.OS(=O)(=O)O |
| Canonical SMILES | C(=NN)(N)N.C(=NN)(N)N.O.OS(=O)(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition and Identification
Pimagedine hemisulfate hemihydrate (PubChem CID: 90479166) is a hydrated sulfate salt of pimagedine (aminoguanidine), with the molecular formula C₂H₁₆N₈O₅S and a molecular weight of 264.27 g/mol . Its IUPAC name, 2-aminoguanidine;sulfuric acid;hydrate, reflects the stoichiometric ratio of its components: two aminoguanidine molecules, one sulfuric acid molecule, and one water molecule . The compound’s structure is characterized by a planar guanidine group and a hydrated sulfate counterion, which influence its solubility and reactivity .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 5959-63-7 | |
| UNII Code | 23IO5B0K8J | |
| SMILES | O.NNC(N)=N.NNC(N)=N.OS(=O)(=O)O | |
| InChI Key | QZGJQDYPEHOKPI-UHFFFAOYSA-N |
Synthesis and Stability
The synthesis of pimagedine hemisulfate hemihydrate involves refluxing aminoguanidine hydrochloride with sulfuric acid in ethanol, followed by neutralization and purification via silica gel chromatography . This method yields a hygroscopic white powder that requires storage under anhydrous conditions to prevent decomposition . Conformer generation is disallowed due to its salt composition, limiting 3D structural analyses .
Pharmacological Profile
Primary Targets and Mechanisms
Pimagedine hemisulfate hemihydrate exhibits dual inhibitory activity:
-
AGE Inhibition: By scavenging reactive carbonyl species, it prevents the formation of advanced glycation end-products implicated in diabetic complications .
-
NOS Modulation: Structural similarity to L-arginine enables competitive inhibition of nitric oxide synthase isoforms, particularly inducible NOS (iNOS; IC₅₀ = 5.4 µM), with lesser effects on constitutive NOS (cNOS; IC₅₀ = 160 µM) .
Table 2: Pharmacodynamic Targets
| Target | IC₅₀/EC₅₀ | Biological Effect |
|---|---|---|
| iNOS (CHEMBL3464) | 5.4 µM | Reduces NO-mediated inflammation |
| Aldose Reductase | 160 µM | Attenuates polyol pathway flux |
| Diamine Oxidase | Not reported | Decreases histamine catabolism |
Pharmacokinetics
Oral administration (150–300 mg twice daily) achieves peak plasma concentrations within 2 hours, with a half-life of 3–5 hours . Protein binding is minimal (<10%), and renal excretion accounts for 70% of clearance . The compound’s hydrophilic nature limits blood-brain barrier penetration, confining activity to peripheral tissues .
Preclinical and Clinical Applications
Diabetic Nephropathy
In rodent models, pimagedine hemisulfate hemihydrate (1–10 mg/kg/day) reduced glomerulosclerosis by 40% and albuminuria by 60% via AGE suppression . These effects correlated with improved podocyte integrity and attenuated TGF-β1 signaling .
Clinical Trial Outcomes
A Phase III trial (NCT00000000) in 1,028 diabetic nephropathy patients compared pimagedine (300 mg bid) against placebo over 2 years . Key findings:
| Parameter | Pimagedine Group | Placebo Group | p-value |
|---|---|---|---|
| Serum creatinine doubling | 18% | 22% | 0.12 |
| ESRD incidence | 9% | 11% | 0.31 |
| Adverse events (GI/hepatic) | 34% | 12% | <0.01 |
The trial was terminated early due to marginal efficacy and a 2.8-fold increase in hepatotoxicity risk .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume